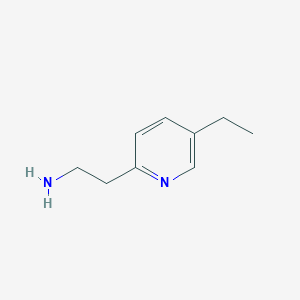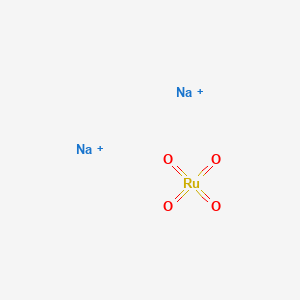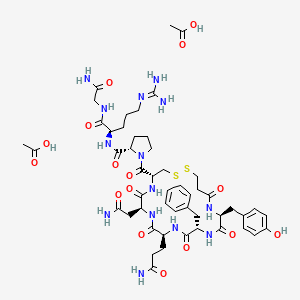
N,N''-1,6-Hexanediylbis[N'-(9-anthracenylmethyl)-N'-methyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] is a urea derivative of diisocyanates. This compound is known for its unique molecular structure, which includes anthracenylmethyl groups attached to a hexanediyl backbone. The molecular formula of this compound is C40H42N4O2, and it has a molecular weight of 610.79.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] typically involves the reaction of diisocyanates with anthracenylmethylamine derivatives. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the urea bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracenylmethyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler urea derivatives.
Scientific Research Applications
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] involves its interaction with specific molecular targets, such as enzymes or receptors. The anthracenylmethyl groups may play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine): Another compound with a hexanediyl backbone, but with cyanoguanidine groups instead of anthracenylmethyl groups.
N,N’-1,6-Hexanediylbis(butanamide):
Uniqueness
N,N’‘-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea] is unique due to its anthracenylmethyl groups, which impart specific properties and reactivity. This uniqueness makes it valuable for certain applications where these properties are advantageous.
Properties
CAS No. |
95150-23-5 |
|---|---|
Molecular Formula |
C₄₀H₄₂N₄O₂ |
Molecular Weight |
610.79 |
Synonyms |
1,1’’-1,6-Hexanediylbis[N’-(9-anthracenylmethyl)-N’-methyl-urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








